3-Methyl-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol is an organic compound with the molecular formula C18H21NO3S. It is a phenolic compound characterized by the presence of a piperidinylsulfonyl group attached to a phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Phenyl Ring: The phenyl ring is synthesized through a series of reactions, including Friedel-Crafts acylation and subsequent reduction.
Introduction of the Piperidinylsulfonyl Group: The piperidinylsulfonyl group is introduced via sulfonylation reactions, where piperidine is reacted with a sulfonyl chloride derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or other reduced forms.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
3-Methyl-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Mechanism of Action
The mechanism of action of 3-Methyl-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and redox reactions, while the piperidinylsulfonyl group can interact with proteins and enzymes. These interactions can modulate various biological processes, including signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
4-(Piperidin-1-ylsulfonyl)phenol: Lacks the methyl group on the phenyl ring.
3-Methyl-4-(piperidin-1-ylsulfonyl)phenyl]phenol: Similar structure but with different substitution patterns.
5-Methyl-4-(piperidin-1-ylsulfonyl)phenyl]phenol: Another isomer with a different position of the methyl group.
Uniqueness
3-Methyl-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the methyl and piperidinylsulfonyl groups provides a distinct set of properties that can be leveraged in various applications .
Properties
IUPAC Name |
3-methyl-5-(4-piperidin-1-ylsulfonylphenyl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3S/c1-14-11-16(13-17(20)12-14)15-5-7-18(8-6-15)23(21,22)19-9-3-2-4-10-19/h5-8,11-13,20H,2-4,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNELUHHTBRZBRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10684072 |
Source
|
Record name | 5-Methyl-4'-(piperidine-1-sulfonyl)[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10684072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261960-92-2 |
Source
|
Record name | 5-Methyl-4'-(piperidine-1-sulfonyl)[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10684072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.